molecular formula C24H18N4O3 B11191263 2-(4-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(4-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11191263
M. Wt: 410.4 g/mol
InChI Key: AXDSBSDUOXWXBM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylmethyl group, and a pyrido-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-naphthyridine core, followed by the introduction of the methoxyphenyl and pyridinylmethyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, pyridinylmethyl group, and pyrido-naphthyridine core sets it apart from other similar compounds, making it a valuable subject of study for various applications.

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C24H18N4O3/c1-31-18-6-4-17(5-7-18)28-12-9-22-20(24(28)30)13-19-21(26-22)8-11-27(23(19)29)15-16-3-2-10-25-14-16/h2-14H,15H2,1H3

InChI Key

AXDSBSDUOXWXBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CN=CC=C5

Origin of Product

United States

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